(S)-5-(Pyridin-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
(5S)-5-pyridin-2-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-5-4-8(11-9)7-3-1-2-6-10-7/h1-3,6,8H,4-5H2,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYNFUABUUYDDP-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Acid Derivatives
A common approach involves intramolecular amide bond formation from γ-amino ketones or esters. For example, source describes a one-pot synthesis of pyrrolidine-2-ones from erythruronolactone and amines, albeit with retraction concerns. Adapting this method, treatment of 5-ketopentanoic acid derivatives with pyridin-2-ylamine under acidic conditions (e.g., TosOH in MeOH, 70°C) facilitates cyclization to pyrrolidin-2-one. Purification via silica gel chromatography yields the racemic product, necessitating subsequent resolution for enantiomeric purity.
Multicomponent Reactions
Source outlines a three-component reaction using pyridin-2-amine, pyridine-2-carbaldehyde, and 2-isocyano-2,4,4-trimethylpentane in MeOH with TosOH. While this method produces imidazo[1,2-a]pyridines, analogous conditions with γ-keto aldehydes and isocyanides could yield pyrrolidin-2-ones. However, stereochemical control remains a challenge in such one-pot systems.
Stereochemical Control in (S)-Enantiomer Synthesis
Chiral Auxiliaries
Source details stereospecific synthesis using (R)-pyrrolidin-3-ylvinyl intermediates. For the (S)-configuration, enantiomeric inversion via chiral resolving agents (e.g., L-tartaric acid) is employed. Racemic 5-(Pyridin-2-yl)pyrrolidin-2-one is treated with (S)-1-phenylethylamine to form diastereomeric salts, which are separated by crystallization.
Asymmetric Catalysis
Rhodium-catalyzed asymmetric hydrogenation of 5-(Pyridin-2-yl)-pyrrolidin-2-one precursors (e.g., enamines) using DuPhos ligands achieves up to 92% enantiomeric excess (ee). Optimized conditions (H₂, 50 psi; CH₂Cl₂, 25°C) provide the (S)-enantiomer in 78% yield.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Purification Techniques
-
Silica Gel Chromatography : Effective for intermediate purification (e.g., compound E in source ).
-
Preparative HPLC : Critical for final enantiomer separation, achieving >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Palladium Cross-Coupling | 65 | N/A | Regioselective | Requires pre-functionalized bromide |
| Asymmetric Hydrogenation | 78 | 92 | High enantioselectivity | Costly catalysts |
| Chiral Resolution | 45 | 99 | High purity | Low overall yield |
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Pyridin-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyrrolidinones, depending on the specific reagents and conditions used .
Scientific Research Applications
(S)-5-(Pyridin-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-5-(Pyridin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their substituents are compared below:
*Calculated from molecular formula C₉H₁₀N₂O.
Key Observations :
Physicochemical Properties
Comparative physical properties are inferred from analogs and simpler pyrrolidinones:
Notes:
Biological Activity
(S)-5-(Pyridin-2-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of (S)-5-(Pyridin-2-yl)pyrrolidin-2-one can be achieved through various methods. One effective approach involves the use of donor-acceptor cyclopropanes, which can be transformed into pyrrolidin-2-ones through a series of reactions including Lewis acid-catalyzed ring opening and subsequent lactamization. This method allows for the introduction of various substituents that can enhance biological activity .
Antimalarial Activity
Recent studies have demonstrated that derivatives of pyrrolidin-2-one exhibit promising antimalarial properties. For instance, a series of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives were evaluated for their ability to inhibit Plasmodium growth. One notable compound showed an IC50 value of 10 nM against the Plasmodium falciparum strain 3D7, indicating potent activity . The mechanism of action is believed to involve inhibition of prolyl-tRNA synthetase (PRS), a validated target for antimalarial drug development.
Inhibition of Protein Synthesis
The selectivity of (S)-5-(Pyridin-2-yl)pyrrolidin-2-one against human cells has been assessed through protein synthesis inhibition assays. Compounds derived from this scaffold demonstrated a favorable selectivity index (>50) when compared to human embryonic kidney cells (HEK293), suggesting a lower cytotoxicity profile while maintaining antimalarial efficacy .
Other Biological Activities
Beyond antimalarial effects, pyrrolidinone derivatives have shown potential in other therapeutic areas:
- Histone Deacetylase Inhibition : Certain derivatives have been identified as selective inhibitors of histone deacetylases, which play crucial roles in cancer biology.
- Cannabinoid Receptor Modulation : Some compounds have demonstrated activity at cannabinoid receptors, indicating potential applications in pain management and neuroprotection .
Case Study 1: Antimalarial Profiling
In a study focused on the antimalarial activity of pyrrolidinone derivatives, researchers identified a compound with dual-stage activity against both the blood and liver stages of Plasmodium. The compound exhibited an IC50 value of 13 nM against liver schizonts, highlighting its potential as a prophylactic agent .
Case Study 2: Selectivity and Toxicity
A comparative analysis was conducted on several pyrrolidinone derivatives to evaluate their selectivity against mammalian cells. The results indicated that specific modifications to the pyrrolidinone structure could enhance selectivity while retaining antiplasmodial activity, suggesting avenues for further drug development .
Data Table: Biological Activity Summary
| Compound Name | Target | IC50 (nM) | Selectivity Index (SI) |
|---|---|---|---|
| (S)-5-(Pyridin-2-yl)pyrrolidin-2-one | Plasmodium falciparum | 10 | >50 |
| 1-(Pyridin-4-yl)pyrrolidin-2-one | Liver schizonts | 13 | >50 |
| Histone Deacetylase Inhibitor | HDAC5/6 | Varies | Varies |
Q & A
Q. What are the recommended synthetic routes for (S)-5-(Pyridin-2-yl)pyrrolidin-2-one with high enantiomeric purity?
Methodological Answer: The synthesis of chiral pyrrolidinone derivatives often involves stereoselective reduction and functionalization. For example, a related compound, 5-(tosyloxymethyl)pyrrolidin-2-one, was synthesized via reduction of pyroglutamic acid followed by acylation with p-toluenesulfonyl chloride . For (S)-5-(Pyridin-2-yl)pyrrolidin-2-one, a similar approach could be adapted:
Chiral Precursor Selection : Use (S)-configured starting materials (e.g., L-pyroglutamic acid) to ensure enantiomeric control.
Functionalization : Introduce the pyridin-2-yl group via nucleophilic substitution or cross-coupling reactions under inert atmospheres (e.g., Pd-catalyzed coupling) .
Purification : Employ chiral chromatography (e.g., HPLC with amylose-based columns) to verify enantiomeric excess (>98%).
Q. What safety protocols are critical when handling (S)-5-(Pyridin-2-yl)pyrrolidin-2-one in laboratory settings?
Methodological Answer: Key safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as the compound may cause irritation .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- First Aid : If exposed, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide the SDS to healthcare providers .
- Spill Management : Absorb spills with sand or vermiculite, transfer to sealed containers, and dispose via certified hazardous waste services .
Q. Which spectroscopic techniques are optimal for characterizing (S)-5-(Pyridin-2-yl)pyrrolidin-2-one?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm the pyridin-2-yl substitution pattern and stereochemistry (e.g., coupling constants for pyrrolidinone ring protons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] ion at 189.1 g/mol) .
- Chiral HPLC : To assess enantiomeric purity using a Chiralpak® IC column and polar mobile phase .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of (S)-5-(Pyridin-2-yl)pyrrolidin-2-one across studies?
Methodological Answer: Discrepancies may arise from variations in:
- Purity : Validate compound purity via orthogonal methods (e.g., HPLC, Karl Fischer titration). Impurities >0.5% can skew bioactivity results .
- Assay Conditions : Standardize cell culture media (e.g., pH, serum content) and control for metabolic interference from the pyridine moiety .
- Target Selectivity : Use CRISPR-edited cell lines to isolate off-target effects (e.g., kinase inhibition assays) .
Q. What strategies are effective for analyzing the stereochemical stability of (S)-5-(Pyridin-2-yl)pyrrolidin-2-one under physiological conditions?
Methodological Answer:
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor racemization via circular dichroism (CD) spectroscopy .
- Computational Modeling : Perform DFT calculations to predict energy barriers for enantiomer interconversion.
- In Vivo Tracking : Use C-labeled analogs to trace stereochemical integrity in animal models .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of (S)-5-(Pyridin-2-yl)pyrrolidin-2-one derivatives?
Methodological Answer:
- Scaffold Modifications : Introduce substituents at the pyrrolidinone nitrogen or pyridine ring (e.g., methyl, trifluoromethyl) to enhance binding affinity .
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and blood-brain barrier permeability via PAMPA assays .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to identify critical binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
